![molecular formula C19H25BrNO3P B2601890 N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline CAS No. 374544-40-8](/img/structure/B2601890.png)
N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline is a useful research compound. Its molecular formula is C19H25BrNO3P and its molecular weight is 426.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline and related compounds have been studied for their corrosion inhibition properties. For example, a compound with a similar structure, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), was synthesized and evaluated for its ability to inhibit the corrosion of mild steel X52 in acidic environments. The study found that this compound is an efficient corrosion inhibitor, with its effectiveness increasing with concentration. The adsorption of the compound on the steel surface was found to obey Langmuir's isotherm, suggesting a well-ordered monolayer formation on the surface. The relationship between the compound's quantum chemical properties and its inhibition efficiency was also explored using Density Functional Theory (DFT) methods (Daoud et al., 2014).
Electroluminescent Materials
Compounds related to this compound have been investigated for their potential in electroluminescence. A study on a novel class of color-tunable emitting amorphous molecular materials, which includes structures similar to the target compound, demonstrated their ability to function as emitting materials in organic electroluminescent (EL) devices. These compounds exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures. Their application in EL devices showed multicolor light emission, including white, and their potential as host materials for emissive dopants, allowing for color tuning and enhanced performance (Doi et al., 2003).
Environmental Impact Studies
Another area of research involves the study of the environmental impact of brominated compounds, which are structurally related to this compound. For instance, the effects of various bromobiphenyl congeners on hepatic function in rats were examined. This study assessed the influence of the position and degree of bromination on hepatic enzyme activities and correlated these findings with morphological changes observed through electron microscopy. The results highlighted the complexity of the biological impacts of brominated aromatic compounds, contributing to a better understanding of their potential environmental and health risks (Ecobichon et al., 1979).
作用機序
Target of Action
Diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate primarily targets nonstructural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the virus’s replication and transcription processes. By inhibiting nsp14, diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate can potentially disrupt the viral life cycle and reduce the virus’s ability to proliferate .
Mode of Action
Diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate interacts with nsp14 by binding to its active site. This binding inhibits the protein’s methyltransferase activity, which is essential for the capping of viral mRNA. Without proper capping, the viral mRNA is more susceptible to degradation and less efficient in translation, thereby hindering the virus’s ability to produce proteins necessary for its replication .
Biochemical Pathways
The inhibition of nsp14 by diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate affects several downstream biochemical pathways. Primarily, it disrupts the viral RNA synthesis pathway, leading to a decrease in viral RNA replication. This disruption also affects the protein synthesis pathway, as the uncapped viral mRNA is less stable and less likely to be translated into functional viral proteins .
Pharmacokinetics
The pharmacokinetics of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, including the lungs, where SARS-CoV-2 primarily infects. It undergoes metabolic processing in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate is influenced by its lipophilicity, which facilitates its passage through cell membranes .
Result of Action
The molecular and cellular effects of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate’s action include a significant reduction in viral replication and protein synthesis. This leads to a decrease in viral load within the host, potentially alleviating symptoms and reducing the severity of the infection. The compound’s action also triggers an immune response, as the reduced viral load allows the host’s immune system to more effectively target and eliminate the virus .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate The compound is most stable at physiological pH and body temperature. Additionally, the presence of other medications or compounds can affect its absorption and metabolism, potentially altering its efficacy .
: Source
特性
IUPAC Name |
N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO3P/c1-14(2)23-25(22,24-15(3)4)19(16-10-12-17(20)13-11-16)21-18-8-6-5-7-9-18/h5-15,19,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNBPKCZFUMXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)
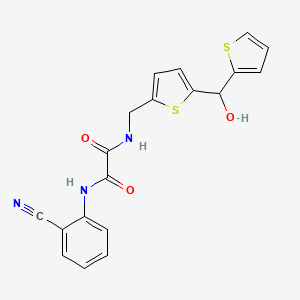
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)
![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)
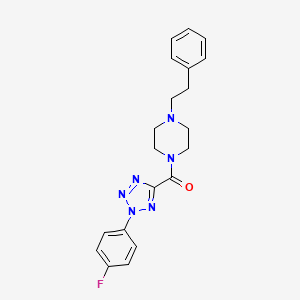
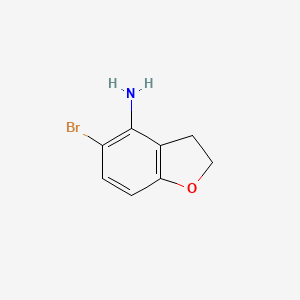
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)
![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2601819.png)
![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)
![N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2601823.png)
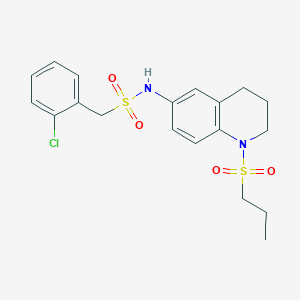
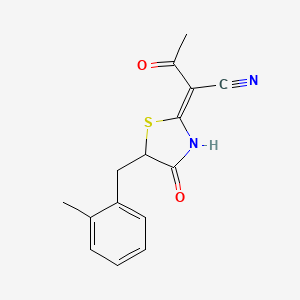
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
